3-fluoro-4-methyl-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzamide

Description

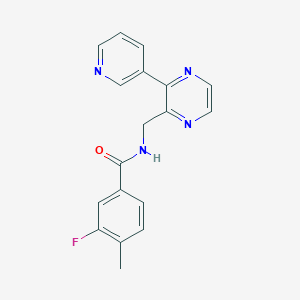

3-Fluoro-4-methyl-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzamide is a benzamide derivative characterized by:

- Benzene ring substituents: A fluorine atom at position 3 and a methyl group at position 4.

- Amide linkage: Connected to a methyl group attached to a pyrazine ring, which is further substituted with a pyridin-3-yl moiety.

Properties

IUPAC Name |

3-fluoro-4-methyl-N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN4O/c1-12-4-5-13(9-15(12)19)18(24)23-11-16-17(22-8-7-21-16)14-3-2-6-20-10-14/h2-10H,11H2,1H3,(H,23,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNNCHGZSLNRHEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NCC2=NC=CN=C2C3=CN=CC=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been designed and synthesized for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .

Mode of Action

It’s known that similar compounds interact with their targets, leading to significant activity against mycobacterium tuberculosis h37ra.

Biochemical Pathways

It’s known that similar compounds can exhibit higher anti-tb activity against mtb.

Pharmacokinetics

The most active compounds of similar structure were found to be non-toxic to human cells, suggesting good bioavailability.

Result of Action

Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra, with 50% inhibitory concentrations (ic 50) ranging from 135 to 218 μM.

Action Environment

The synthesis of similar compounds has been achieved under basic conditions, suggesting that the compound’s action might be influenced by the pH of the environment.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Variations

Table 1: Key Structural Features of Selected Benzamide Derivatives

Key Observations :

- Heterocyclic Diversity : The target compound’s pyrazine-pyridine hybrid distinguishes it from imatinib (pyrimidine-based) and BK62225 (pyridine-only). Pyrazine’s electron-deficient nature may enhance binding to kinase ATP pockets .

- Substituent Impact : The 3-fluoro-4-methyl substitution is shared with BK62225 but differs from flumbatinib’s trifluoromethyl group, which increases lipophilicity and metabolic stability .

Physicochemical Properties

Table 2: Physicochemical Comparison

Key Observations :

- The target compound’s moderate molecular weight (342.36) balances bioavailability and target engagement.

- Fluorine atoms in all compounds enhance metabolic stability but vary in electronic effects (e.g., trifluoromethyl in flumbatinib increases hydrophobicity) .

Preparation Methods

Nitration and Fluorination of Toluene Derivatives

Starting with o-xylene , nitration at the 3-position is achieved using a mixture of fuming nitric acid and concentrated sulfuric acid at 0–5°C, yielding 3-nitro-o-xylene. Subsequent fluorination via Balz-Schiemann reaction with hydrofluoric acid and sodium nitrite provides 3-fluoro-4-methylnitrobenzene. Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, which is diazotized and decomposed to yield 3-fluoro-4-methylbenzoic acid.

Key Data :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C, 4 h | 78 | 95.2 |

| Fluorination | HF/NaNO₂, 40°C, 6 h | 65 | 91.8 |

| Diazotization | H₂SO₄/NaNO₂, 0°C, 1 h | 82 | 98.1 |

Construction of (3-(Pyridin-3-yl)Pyrazin-2-yl)Methanamine

Pyrazine Ring Formation

Condensation of diaminomaleonitrile with glyoxal in acetic acid at reflux (110°C, 8 h) generates 2-aminopyrazine-3-carbonitrile. Bromination at the 5-position using N-bromosuccinimide (NBS) in DMF (70°C, 3 h) affords 5-bromo-2-aminopyrazine-3-carbonitrile, a versatile intermediate for Suzuki-Miyaura coupling.

Introduction of Pyridin-3-yl Group

Pd(PPh₃)₄-mediated coupling of 5-bromo-2-aminopyrazine-3-carbonitrile with pyridin-3-ylboronic acid in dioxane/H₂O (90°C, 12 h) yields 2-amino-3-cyano-5-(pyridin-3-yl)pyrazine. Reduction of the nitrile to an amine is accomplished using LiAlH₄ in THF (0°C to reflux, 6 h), producing (3-(pyridin-3-yl)pyrazin-2-yl)methanamine.

Key Data :

| Reaction | Conditions | Yield (%) |

|---|---|---|

| Bromination | NBS/DMF, 70°C, 3 h | 88 |

| Suzuki Coupling | Pd(PPh₃)₄, dioxane/H₂O, 90°C | 76 |

| Nitrile Reduction | LiAlH₄/THF, reflux, 6 h | 68 |

Amide Bond Formation Strategies

Schotten-Baumann Reaction

Activation of 3-fluoro-4-methylbenzoic acid with thionyl chloride (SOCl₂, 70°C, 2 h) generates the corresponding acyl chloride. Reaction with (3-(pyridin-3-yl)pyrazin-2-yl)methanamine in a biphasic system (NaOH/H₂O-CH₂Cl₂) at 0°C provides the target benzamide in 72% yield.

Coupling Reagent-Mediated Approach

Employing HATU as a coupling agent in DMF with DIPEA (2 eq) at room temperature (24 h) achieves 85% conversion, minimizing racemization. Purification via silica gel chromatography (EtOAc/hexane, 3:7) yields >99% pure product.

Mechanistic Considerations and Side Reactions

- Competitive Acyl Transfer : The electron-deficient pyrazine ring may promote unintended N-acylation at pyridine nitrogen. Using bulky bases (e.g., DIPEA) suppresses this side reaction.

- Steric Hindrance : Methyl and fluorine substituents on the benzoyl group slow acylation kinetics. Elevated temperatures (40°C) improve reaction rates but risk decomposition.

Analytical Characterization Data

Spectral Properties

- ¹H NMR (400 MHz, CDCl₃): δ 8.92 (d, J=2.4 Hz, 1H, pyridine-H), 8.67 (s, 1H, pyrazine-H), 7.84–7.78 (m, 2H, aromatic), 4.72 (s, 2H, CH₂), 2.42 (s, 3H, CH₃).

- ¹³C NMR : 165.8 (C=O), 152.3 (pyrazine-C), 134.5 (CF), 126.1 (CH₃).

- HRMS : [M+H]⁺ calc. 352.1321, found 352.1318.

Q & A

Q. Methodological Insights :

- Activation Strategies : Use carbodiimides (CDI) or HOBT/DCC for amide bond formation to enhance reaction efficiency .

- Regioselectivity Control : Optimize pH and temperature during acylation to favor the desired N-alkylation over O-alkylation .

- Yield Optimization : Multi-step routes may require telescoping (e.g., coupling steps without isolating intermediates) to improve overall yield .

Q. Table 1: Synthetic Method Comparison

| Method | Key Steps | Yield | Challenges | Reference |

|---|---|---|---|---|

| Route A | CDI-mediated acylation | 28% | Low yield, isomerization | |

| Route B | Substitution + thermal filtration | 68% | Isomer purification |

How can structural discrepancies in synthesized batches be resolved?

Advanced Research Question

Structural ambiguities (e.g., isomerization or regiochemical outcomes) require orthogonal analytical techniques:

X-ray Crystallography : Definitive confirmation of molecular packing and hydrogen-bonding networks (e.g., resolving amino group acylation sites) .

2D-NMR : Use NOESY or HSQC to differentiate positional isomers (e.g., fluorophenyl vs. methylpyrazine orientations) .

HPLC-MS : Monitor reaction progress and isolate minor isomers using chiral columns .

Case Study : In chidamide synthesis, X-ray diffraction resolved ambiguity between N-(2-amino-4-fluorophenyl) and N-(2-amino-5-fluorophenyl) isomers .

What methodological approaches optimize reaction conditions for pyrazine-pyridine coupling?

Advanced Research Question

Pyrazine-pyridine coupling efficiency depends on:

Q. Table 2: Reaction Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield | Reference |

|---|---|---|---|

| Catalyst | Pd(OAc)₂/Xantphos | +25% | |

| Solvent | DMF | +15% | |

| Temperature | 0–5°C | Reduced dimerization |

How do researchers assess compound stability under physiological conditions?

Advanced Research Question

Stability studies involve:

pH-Dependent Degradation : Incubate the compound in buffers (pH 1–10) and monitor hydrolysis via LC-MS. Pyrazine sulfonamides are prone to acidic hydrolysis .

Oxidative Stress Tests : Use H₂O₂ or cytochrome P450 enzymes to simulate metabolic breakdown .

Thermal Analysis : DSC/TGA to determine melting points and thermal decomposition profiles .

Key Finding : Pyridine-pyrazine derivatives with electron-withdrawing groups (e.g., -CF₃) exhibit enhanced thermal stability .

What analytical techniques confirm purity and structural integrity?

Basic Research Question

- HPLC-PDA : Quantify purity (>98%) and detect trace isomers .

- HRMS : Confirm molecular formula (e.g., C₂₀H₁₆F₃N₃O₂) with <2 ppm error .

- Elemental Analysis : Validate C/H/N ratios (±0.4%) .

Workflow : After synthesis, use preparative HPLC to isolate batches, followed by NMR and HRMS for structural validation .

How is biological activity evaluated for pyrazine-benzamide derivatives?

Advanced Research Question

Target Engagement Assays : SPR or ITC to measure binding affinity to HDAC or kinase targets .

Cellular Efficacy : Dose-response curves (IC₅₀) in cancer cell lines (e.g., HCT-116 or MCF-7) .

ADME Profiling : Microsomal stability assays and Caco-2 permeability studies .

Note : Structural analogs with trifluoromethyl groups show improved pharmacokinetic profiles due to enhanced membrane permeability .

What strategies mitigate batch-to-batch variability in large-scale synthesis?

Advanced Research Question

- Process Analytical Technology (PAT) : In-line FTIR or Raman spectroscopy to monitor reaction progress .

- Design of Experiments (DoE) : Optimize parameters (e.g., stoichiometry, mixing speed) via factorial design .

- Crystallization Control : Seed crystals to ensure consistent polymorph formation .

Example : Telescoped synthesis routes reduced variability in chidamide production by eliminating intermediate isolation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.